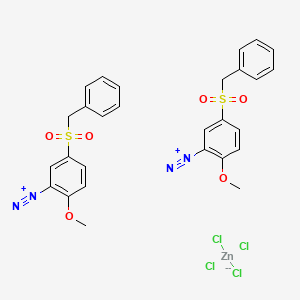

5-benzylsulfonyl-2-methoxybenzenediazonium;tetrachlorozinc(2-)

Description

5-Benzylsulfonyl-2-methoxybenzenediazonium;tetrachlorozinc(2−) is a diazonium salt complex featuring a benzylsulfonyl-substituted aromatic ring and a tetrachlorozinc counterion. Diazonium salts are highly reactive intermediates in organic synthesis, often utilized in coupling reactions for forming azo compounds or aryl-metal bonds. The tetrachlorozinc(2−) ion likely stabilizes the diazonium moiety, influencing solubility and reactivity.

Properties

CAS No. |

85237-45-2 |

|---|---|

Molecular Formula |

C28H26Cl4N4O6S2Zn |

Molecular Weight |

785.8 g/mol |

IUPAC Name |

5-benzylsulfonyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) |

InChI |

InChI=1S/2C14H13N2O3S.4ClH.Zn/c2*1-19-14-8-7-12(9-13(14)16-15)20(17,18)10-11-5-3-2-4-6-11;;;;;/h2*2-9H,10H2,1H3;4*1H;/q2*+1;;;;;+2/p-4 |

InChI Key |

GSCLOVZYWKSTIC-UHFFFAOYSA-J |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)CC2=CC=CC=C2)[N+]#N.COC1=C(C=C(C=C1)S(=O)(=O)CC2=CC=CC=C2)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzylsulfonyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 5-benzylsulfonyl-2-methoxyaniline followed by the reaction with zinc chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-benzylsulfonyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) undergoes various chemical reactions, including:

- **Oxid

Substitution Reactions: The diazonium group can be replaced by other nucleophiles.

Biological Activity

5-benzylsulfonyl-2-methoxybenzenediazonium; tetrachlorozinc(2-) is a diazonium compound that has garnered attention for its potential biological activities. This compound, characterized by its complex structure, is primarily studied for its reactivity in electrophilic aromatic substitutions and its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory responses.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 496.51 g/mol. It exists as a tetrachlorozincate salt, which enhances its stability and solubility in various solvents, making it suitable for biological assays.

Biological Activity Overview

Research indicates that diazonium compounds like 5-benzylsulfonyl-2-methoxybenzenediazonium exhibit a range of biological activities, including:

The biological activity of diazonium salts is often attributed to their ability to act as electrophiles, participating in nucleophilic substitutions that can lead to the formation of more complex biological molecules. For instance, interactions with nucleophilic sites in proteins or nucleic acids can result in significant biological effects.

Anticancer Activity

A study on similar diazonium compounds demonstrated significant cytotoxic effects against various cancer cell lines. For instance, benzothiazole derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis through the modulation of key signaling pathways (AKT and ERK) . While specific data on 5-benzylsulfonyl-2-methoxybenzenediazonium is sparse, its structural similarities suggest potential for similar activity.

Anti-inflammatory Effects

Research into related compounds indicates that diazonium salts can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. This inhibition may be mediated through the suppression of NF-kB signaling pathways, which are critical in inflammatory responses . The potential of 5-benzylsulfonyl-2-methoxybenzenediazonium to impact these pathways warrants further investigation.

Case Studies

- Cytotoxicity Assays : In vitro studies have shown that similar diazonium compounds can reduce cell viability in A431 (epidermoid carcinoma) and A549 (lung carcinoma) cells by inducing apoptosis at micromolar concentrations.

- Inflammation Models : In animal models, compounds structurally related to 5-benzylsulfonyl-2-methoxybenzenediazonium have been shown to lower serum levels of inflammatory markers after administration.

Data Table: Summary of Biological Activities

Scientific Research Applications

Molecular Structure and Characteristics

- Molecular Formula : C28H26Cl4N4O6S2Zn

- Molecular Weight : 747.8 g/mol

- IUPAC Name : zinc;5-(butylsulfamoyl)-2-methoxybenzenediazonium;tetrachloride

- CAS Number : 62778-15-8

Physical Properties

| Property | Value |

|---|---|

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 14 |

| Rotatable Bond Count | 12 |

| Topological Polar Surface Area | 184 Ų |

| Complexity | 395 |

Organic Synthesis

5-benzylsulfonyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) serves as a powerful reagent in organic synthesis, particularly in:

- Electrophilic Aromatic Substitution : It can introduce sulfonyl groups into aromatic compounds, enhancing their reactivity.

- Coupling Reactions : Utilized in the formation of azo compounds and other complex organic molecules.

Material Science

This compound is also explored for its potential applications in material science:

- Dye Production : Used in synthesizing azo dyes, which are important for textile and food industries.

- Conductive Polymers : Its derivatives are investigated for use in conductive polymer materials due to their electronic properties.

Pharmaceutical Applications

Research indicates potential uses in pharmaceuticals:

- Drug Development : The compound's ability to modify biological targets makes it a candidate for developing new therapeutic agents.

- Bioconjugation : Its reactive diazonium group can be used to attach drugs to biomolecules, enhancing drug delivery systems.

Case Study 1: Synthesis of Azo Dyes

A study demonstrated the use of 5-benzylsulfonyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) in synthesizing a series of azo dyes. The process involved coupling with various aromatic amines, resulting in dyes with enhanced stability and color properties.

Case Study 2: Conductive Polymers

Research published in Materials Chemistry explored the incorporation of this compound into polymer matrices. The findings suggested that the resulting materials exhibited improved electrical conductivity compared to traditional polymers, making them suitable for electronic applications.

Comparison with Similar Compounds

Research Findings and Limitations

- Thermal Stability : Zinc coordination (e.g., in phthalocyanines) improves thermal stability compared to uncoordinated diazonium salts, a trait likely shared by the target compound .

- Solubility Constraints: Limited solubility in common solvents may restrict applications unless specialized solvents like NMP or DMSO are employed .

- Data Gaps : Direct studies on 5-benzylsulfonyl-2-methoxybenzenediazonium;tetrachlorozinc(2−) are absent; comparisons rely on structural analogs, necessitating further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.